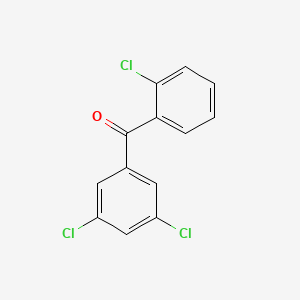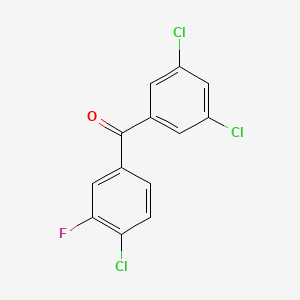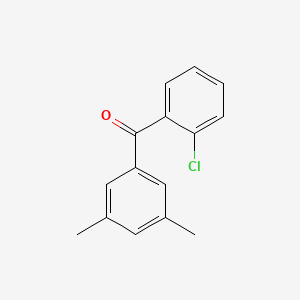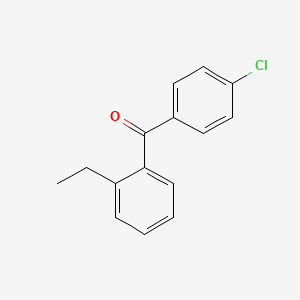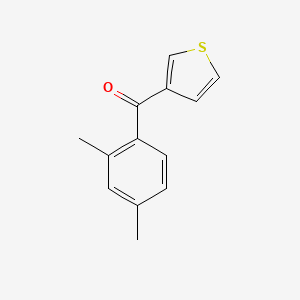
3-(2,4-Dimethylbenzoyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethylbenzoyl)thiophene is a chemical compound with the linear formula C13H12OS . It is a product offered by several chemical companies, including Rieke Metals, Inc and AA BLOCKS, INC .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 3-(2,4-Dimethylbenzoyl)thiophene, has been a topic of interest in recent literature . Various strategies have been employed, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with other compounds to form thiophene derivatives .Molecular Structure Analysis
The molecular structure of 3-(2,4-Dimethylbenzoyl)thiophene consists of a thiophene ring attached to a 2,4-dimethylbenzoyl group . The InChI code for this compound is 1S/C13H12OS/c1-9-3-4-12(10(2)7-9)13(14)11-5-6-15-8-11/h3-8H,1-2H3 .Chemical Reactions Analysis
Thiophene derivatives, including 3-(2,4-Dimethylbenzoyl)thiophene, have been used in various chemical reactions . For instance, they have been involved in [2 + 2+1] cyclization reactions . The reaction mechanisms often involve the formation of radical intermediates .Wissenschaftliche Forschungsanwendungen
Organic Semiconductors
3-(2,4-Dimethylbenzoyl)thiophene: derivatives are pivotal in the development of organic semiconductors . These compounds exhibit excellent charge-carrier mobility, making them suitable for use in organic field-effect transistors (OFETs). Their ability to form stable thin films is advantageous for fabricating devices with consistent performance.
Organic Light-Emitting Diodes (OLEDs)
The luminescent properties of thiophene derivatives make them attractive for use in OLEDs . They can serve as the emissive layer in these devices, converting electricity into light efficiently. The structural versatility of thiophene allows for tuning the color and brightness of the emitted light.
Corrosion Inhibitors
In industrial chemistry, thiophene compounds, including 3-(2,4-Dimethylbenzoyl)thiophene , are used as corrosion inhibitors . They form a protective layer on metal surfaces, preventing oxidation and degradation, which is crucial for extending the lifespan of metal components in harsh environments.
Pharmacological Properties
Thiophene derivatives are known for their wide range of pharmacological effects. They have been studied for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This makes them valuable for drug development and therapeutic applications.
Optoelectronic Devices
Thiophene-based compounds are integral to optoelectronic devices due to their excellent electronic properties . They are used in the fabrication of solar cells, where they contribute to the absorption of light and conversion into electrical energy. Their stability and efficiency are key factors in the performance of these devices.
Biological Activity
The structural framework of thiophene is conducive to biological activity. Various isomeric forms of thienothiophene have shown potential as antiviral, antitumor, antiglaucoma, and antimicrobial agents . Their biological activity is attributed to the ability to interact with biological targets, leading to the desired therapeutic effects.
Wirkmechanismus
While the specific mechanism of action for 3-(2,4-Dimethylbenzoyl)thiophene is not mentioned in the search results, thiophene derivatives are known to exhibit a variety of biological activities . They have been used in the development of pharmaceutical compounds, including anticancer, anti-inflammatory, and antimicrobial agents .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-9-3-4-12(10(2)7-9)13(14)11-5-6-15-8-11/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNVGDUEVLOEOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CSC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641838 |
Source


|
| Record name | (2,4-Dimethylphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylbenzoyl)thiophene | |
CAS RN |
896618-59-0 |
Source


|
| Record name | (2,4-Dimethylphenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




